Benzamide, N-tetrahydrofurfuryl-4-bromo-

Description

Significance of N-Substituted Benzamides in Medicinal Chemistry and Materials Science

The introduction of substituents on the amide nitrogen atom gives rise to N-substituted benzamides, a class of compounds with profound importance, particularly in medicinal chemistry. nih.gov Many N-substituted benzamides exhibit significant biological activity and are investigated as potential therapeutic agents for a range of conditions, including cancer and neurological disorders. nih.govingentaconnect.com Their efficacy often stems from their ability to act as inhibitors for specific enzymes, such as histone deacetylases (HDACs), or to modulate receptor activity. nih.govresearchgate.net For instance, the modification of structures related to the HDAC inhibitor Entinostat (MS-275) has led to new derivatives with potent anti-proliferative activities. ingentaconnect.com In materials science, the rigid structure of the benzamide (B126) core combined with flexible N-substituents can be exploited to create materials with unique properties, such as in the development of organic electronics or polymers with specific thermal or mechanical characteristics. evitachem.comwikipedia.org

Research Trajectories for Halogenated Benzamide Scaffolds

The incorporation of halogen atoms—fluorine, chlorine, bromine, or iodine—onto the benzamide scaffold is a key strategy in rational drug design and materials science. researchgate.netmdpi.com Halogenation can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and membrane permeability. mdpi.com Furthermore, halogens can participate in specific non-covalent interactions known as halogen bonds, which can enhance binding affinity and selectivity for biological targets like proteins and enzymes. researchgate.netnih.gov Research into halogenated benzamides is a vibrant area, with studies focusing on creating potent and selective inhibitors for enzymes like phospholipase D, which is implicated in cancer. nih.govnamiki-s.co.jp The presence of a bromine atom, as seen in 4-bromobenzamide (B181206), is particularly noteworthy for its ability to form strong halogen bonds, making it a valuable feature in the design of new bioactive compounds. researchgate.netnih.gov

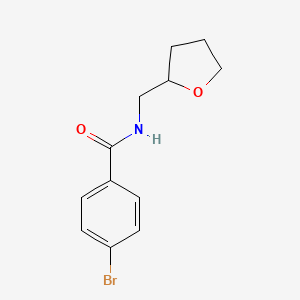

Benzamide, N-tetrahydrofurfuryl-4-bromo-

This specific compound is an N-substituted, halogenated benzamide. Its structure combines a 4-bromobenzamide core with a tetrahydrofurfuryl group attached to the amide nitrogen.

Chemical Properties and Identifiers

The fundamental properties of Benzamide, N-tetrahydrofurfuryl-4-bromo- are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C12H14BrNO2 | nist.gov |

| Molecular Weight | 284.149 g/mol | nist.gov |

| IUPAC Name | Benzamide, N-tetrahydrofurfuryl-4-bromo- | nist.gov |

| InChI | InChI=1S/C12H14BrNO2/c13-10-5-3-9(4-6-10)12(15)14-8-11-2-1-7-16-11/h3-6,11H,1-2,7-8H2,(H,14,15) | nist.gov |

| InChIKey | NEEWRHZFBXHGKM-UHFFFAOYSA-N | nist.gov |

| CAS Number | 312587-75-0 | sinfoochem.com |

This table is interactive. Click on the headers to sort the data.

Research Findings

Specific published research focusing exclusively on the synthesis, properties, and applications of Benzamide, N-tetrahydrofurfuryl-4-bromo- is limited in widely accessible scientific literature. However, its structure allows for informed hypotheses regarding its potential characteristics and areas of interest. The 4-bromobenzamide moiety is a well-studied scaffold in medicinal chemistry. nih.govnanobioletters.comnih.gov The bromine atom at the para-position can engage in halogen bonding, potentially directing interactions with biological targets. researchgate.net The N-linked tetrahydrofurfuryl group introduces a flexible, heterocyclic, and polar element to the molecule, which can influence solubility, metabolic stability, and binding geometry. Related N-furfuryl benzamides have been explored for various biological activities. evitachem.comnih.gov Therefore, Benzamide, N-tetrahydrofurfuryl-4-bromo- represents a chemical entity at the intersection of established pharmacophores, meriting further investigation for its potential in drug discovery and materials science.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-(oxolan-2-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2/c13-10-5-3-9(4-6-10)12(15)14-8-11-2-1-7-16-11/h3-6,11H,1-2,7-8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEWRHZFBXHGKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Tetrahydrofurfuryl 4 Bromo Benzamide and Its Analogs

Established Synthetic Routes to Substituted Benzamides

The construction of the amide bond is one of the most frequently performed reactions in chemical synthesis. researchgate.net Over the years, numerous methods have been developed to facilitate this transformation efficiently and under various reaction conditions.

The most conventional method for forming an amide bond involves the coupling of a carboxylic acid with an amine. researchgate.net This process, however, requires the activation of the carboxylic acid to enhance its electrophilicity, as direct reaction is often inefficient due to a competing acid-base reaction. fishersci.co.uk

A common strategy is the conversion of the carboxylic acid, such as 4-bromobenzoic acid, into a more reactive derivative like an acyl chloride or anhydride. fishersci.co.uk The Schotten-Baumann reaction, for instance, involves the acylation of an amine with an acyl chloride in the presence of a base to neutralize the HCl byproduct. fishersci.co.uk For the synthesis of N-tetrahydrofurfuryl-4-bromo-benzamide, this would involve reacting 4-bromobenzoyl chloride with tetrahydrofurfurylamine (B43090).

Alternatively, a plethora of coupling reagents have been developed to facilitate amide bond formation directly from carboxylic acids and amines under milder conditions. researchgate.net These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is then readily attacked by the amine. This approach avoids the often harsh conditions required to synthesize acyl chlorides. fishersci.co.uk

Common Coupling Reagents for Amidation:

| Reagent Class | Examples |

|---|---|

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| Phosphonium Salts | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) |

| Uronium/Guanidinium Salts | HATU, HBTU |

These methods have been refined to offer high yields and compatibility with a wide range of functional groups, although they can generate significant stoichiometric byproducts. researchgate.net More sustainable approaches, such as the catalytic amidation of nitriles with amines in the presence of water, have also emerged as valuable tools for generating secondary and tertiary amides. researchgate.net Another strategy involves the direct Friedel-Crafts carboxamidation of arenes using reagents like cyanoguanidine in a superacid, although this is less common for targeted synthesis of pre-functionalized substrates. nih.gov

Palladium-catalyzed reactions have revolutionized the synthesis of C-N bonds, providing powerful and versatile methods for preparing aromatic amides. acs.org Aminocarbonylation is a particularly notable strategy, constructing the amide bond by introducing carbon monoxide between an aryl halide and an amine. thieme-connect.comorganic-chemistry.org This reaction allows for the modular assembly of benzamides from readily available building blocks. thieme-connect.com

For the synthesis of a compound like N-tetrahydrofurfuryl-4-bromo-benzamide, this would typically involve the coupling of an aryl halide (e.g., 1,4-dibromobenzene), an amine (tetrahydrofurfurylamine), and a carbon monoxide source, catalyzed by a palladium complex. organic-chemistry.orgorganic-chemistry.org Molybdenum hexacarbonyl is often used as a solid, stable source of carbon monoxide. organic-chemistry.orgacs.org

Key Components in Palladium-Catalyzed Aminocarbonylation: | Component | Role | Common Examples | | --- | --- | | Palladium Precatalyst | Catalyzes the C-N bond formation | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ acs.orgacs.org | | Ligand | Stabilizes and activates the Pd catalyst | Xantphos, P(o-tolyl)₃, PPh₃ acs.orgresearchgate.net | | Carbon Monoxide Source | Provides the carbonyl group of the amide | CO gas, Molybdenum hexacarbonyl (Mo(CO)₆) acs.org | | Base | Neutralizes acid generated in the cycle | Triethylamine (Et₃N), DBU acs.org | | Substrates | Building blocks | Aryl halides (iodides, bromides), Amines organic-chemistry.orgacs.org |

These reactions offer a high degree of functional group tolerance. organic-chemistry.org Variations of this chemistry, such as the coupling of N-Boc or N-Cbz protected amines with arylboroxines, further expand the scope of accessible benzamide (B126) structures. organic-chemistry.org Additionally, palladium catalysts can be used in Suzuki-Miyaura cross-coupling reactions to arylate pre-formed bromo-benzamides, modifying the aryl ring after the amide bond is in place. researchgate.net

The synthesis of structurally complex benzamide analogs often requires multi-step sequences where the amide formation is integrated into a broader synthetic plan. For example, a common approach begins with a functionalized benzoic acid or benzonitrile, which is then elaborated through several steps. researchgate.net

A representative sequence for an analog might start with a commercially available material like 4-hydroxybenzonitrile. researchgate.net This starting point could undergo a series of transformations such as bromination, etherification (oxyalkylation), and finally, conversion of the nitrile to an amide or thioamide. researchgate.net Such multi-step processes are essential for creating molecules with precisely defined substitution patterns and functionalities that are not achievable through single-step coupling reactions. nih.govresearchgate.netnih.gov For instance, a two-step procedure starting from m-(chlorosulfonyl)benzoic acid allows for the chemoselective synthesis of m-sulfamoylbenzamide analogues. nih.gov Similarly, complex heterocyclic systems can be constructed and subsequently functionalized. For example, 4,8-dibromobenzo[1,2-d:4,5-d']bis( researchgate.netthieme-connect.comacs.orgthiadiazole) can be synthesized and then undergo selective nucleophilic aromatic substitution or cross-coupling reactions to build more elaborate structures. mdpi.com

Targeted Synthesis of N-Tetrahydrofurfuryl-4-bromo-benzamide

While a specific, optimized synthesis for N-tetrahydrofurfuryl-4-bromo-benzamide is not extensively documented in dedicated literature, its construction can be reliably achieved by applying established amidation protocols using the appropriate starting materials: 4-bromobenzoic acid (or its activated derivative) and tetrahydrofurfurylamine.

The synthesis of N-substituted benzamides, such as N-(4-bromophenyl)benzamide, is well-established and provides a template for the target molecule. nanobioletters.com A standard and effective method is the reaction of 4-bromobenzoic acid with an amine in the presence of a coupling reagent. researchgate.net

A plausible and efficient route involves the reaction of 4-bromobenzoic acid and tetrahydrofurfurylamine. To facilitate the coupling, a reagent such as titanium tetrachloride (TiCl₄) in a basic solvent like pyridine (B92270) can be used, a method that has proven effective for synthesizing the analogous (S)-4-bromo-N-(1-phenylethyl)benzamide in high yield (93%). researchgate.net

Hypothetical Optimized Conditions for N-Tetrahydrofurfuryl-4-bromo-benzamide:

| Parameter | Condition | Rationale |

|---|---|---|

| Reactant 1 | 4-Bromobenzoic acid | Provides the 4-bromobenzoyl moiety. |

| Reactant 2 | Tetrahydrofurfurylamine | Provides the N-tetrahydrofurfuryl moiety. |

| Coupling Reagent | Titanium tetrachloride (TiCl₄) | Activates the carboxylic acid for efficient amidation. researchgate.net |

| Base/Solvent | Pyridine | Acts as a base to neutralize acid and serves as the reaction medium. researchgate.net |

| Temperature | Room Temperature to mild heating | Balances reaction rate with stability of reagents. |

Alternatively, palladium-catalyzed aminocarbonylation could be employed. This would involve reacting 1,4-dibromobenzene (B42075) with tetrahydrofurfurylamine under a carbon monoxide atmosphere, catalyzed by a palladium complex like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand. acs.org This approach builds the molecule from different precursors but achieves the same final structure.

The tetrahydrofurfuryl moiety in the target compound contains a chiral center. If a specific enantiomer of N-tetrahydrofurfuryl-4-bromo-benzamide is desired, a stereoselective synthesis is required. The most direct approach is to use an enantiomerically pure starting material. Both (R)- and (S)-tetrahydrofurfurylamine are commercially available.

By using (S)-1-phenylethanamine and 4-bromobenzoic acid, researchers have successfully synthesized (S)-4-bromo-N-(1-phenylethyl)benzamide with no loss of stereochemical integrity. researchgate.net This indicates that standard amidation conditions, such as those using TiCl₄ or common peptide coupling reagents, are generally non-racemizing. researchgate.net Therefore, reacting enantiopure (R)- or (S)-tetrahydrofurfurylamine with 4-bromobenzoic acid under these conditions would be expected to yield the corresponding (R)- or (S)-N-tetrahydrofurfuryl-4-bromo-benzamide.

For more complex analogs where the chiral center is constructed during the synthesis, stereoselective methods are employed. For instance, the elimination of potassium alkoxides derived from N-acyl-oxazolidin-2-one-syn-aldols can produce (E)-α,β-unsaturated amides with high diastereoselectivity (>95% de). rsc.org While not directly applicable to the saturated tetrahydrofurfuryl ring itself, such principles are crucial in the synthesis of complex natural products and pharmaceuticals containing stereochemically rich acyclic chains attached to a benzamide core.

Derivatization Strategies and Analog Library Generation

The generation of analog libraries from a lead compound is a cornerstone of medicinal chemistry, aimed at systematically exploring the chemical space around the scaffold to optimize biological activity, selectivity, and pharmacokinetic properties. For N-tetrahydrofurfuryl-4-bromo-benzamide, derivatization strategies can be systematically applied to its distinct chemical moieties: the benzamide core, the tetrahydrofurfuryl group, and the halogen substituent.

Modifications on the Benzamide Core

The benzamide core offers multiple avenues for structural modification to probe interactions with biological targets and enhance molecular properties. Research into benzamide-containing compounds has revealed that even small changes to this core can significantly impact efficacy and selectivity. nih.govnih.gov

Another key modification strategy is the substitution on the amide nitrogen. The amide nitrogen of a benzamide nucleus can be substituted with various heterocyclic moieties. researchgate.net This approach aims to establish strong hydrogen bonding and hydrophobic interactions with amino acid residues in the target's binding site. researchgate.net General synthesis of benzamide derivatives often involves the amidation of a substituted benzoic acid chloride with a desired amine, allowing for a wide range of N-substituents to be incorporated. mdpi.com Structure-activity relationship (SAR) studies on bis-benzamides have shown that specific functional groups, such as a nitro group at the N-terminus, can be essential for biological activity. nih.gov

The following table summarizes potential modifications on the benzamide core based on established synthetic strategies.

| Modification Site | Type of Modification | Example Substituents/Moieties | Potential Impact |

| Phenyl Ring (Positions 2, 3, 5, 6) | Introduction of new functional groups | -NH₂, -NO₂, -OH, Alkyl, -SO₂NH₂ | Alter electronic properties, introduce new binding interactions. nih.govresearchgate.net |

| Amide Nitrogen | Substitution with cyclic or acyclic groups | Heterocycles (e.g., Piperidine, Morpholine), Alkyl chains | Target specific hydrophobic/hydrophilic pockets, alter conformation. researchgate.netmdpi.com |

| Carbonyl Group | Bioisosteric replacement | Thioamide, Reversed Amide | Change hydrogen bonding capacity and metabolic stability. |

These modifications are typically achieved through multi-step synthetic routes, often starting from a substituted benzoic acid which is then activated (e.g., as an acid chloride) and reacted with the desired amine. mdpi.comresearchgate.net

Substituent Variations on the Tetrahydrofurfuryl Moiety

The N-tetrahydrofurfuryl moiety provides a flexible, heterocyclic component that can be systematically modified to optimize binding and physicochemical properties. The tetrahydrofuran (B95107) (THF) ring is a key structural element in various biologically active compounds, and its derivatives are designed to promote interactions like hydrogen bonding and van der Waals forces within protein active sites. researchgate.netrsc.org

Synthetic strategies often begin with tetrahydrofurfurylamine (or its derivatives), which can be condensed with an activated carboxylic acid like 4-bromobenzoyl chloride. researchgate.net A library of analogs can be generated by synthesizing derivatives of tetrahydrofurfurylamine itself before coupling it to the benzamide core. For example, a series of N-substituted derivatives of tetrahydrofuran-2-ylmethylamine can be synthesized by condensing it with various alkyl or aralkyl halides. researchgate.net

Furthermore, the THF ring itself can be substituted. The design of substituted tetrahydrofuran derivatives has been a successful strategy in developing potent inhibitors for targets like HIV-1 protease. rsc.org These substitutions aim to enhance interactions with specific subsites of a target protein. rsc.org The stereochemistry of the tetrahydrofurfuryl group is also a critical factor, and enantiomerically pure forms are often synthesized to investigate stereospecific binding. rsc.org

The table below outlines possible variations on the tetrahydrofurfuryl group.

| Modification Site | Type of Modification | Example Substituents | Potential Impact |

| Tetrahydrofuran Ring | Introduction of functional groups | Hydroxyl (-OH), Alkyl, Phenyl | Probe for additional binding pockets, alter solubility and polarity. rsc.org |

| Methylene Bridge | Chain extension or rigidification | Ethylene bridge, cyclopropyl (B3062369) fusion | Modify the distance and angle to the benzamide core. |

| Stereocenter | Enantiomeric resolution | (R)-enantiomer, (S)-enantiomer | Investigate stereospecific interactions with the target. rsc.org |

These derivatization approaches allow for a fine-tuning of the molecule's shape, size, and polarity to achieve optimal complementarity with its biological target.

Halogenation Pattern Exploration in Benzamide Structures

The presence and position of halogen atoms on an aromatic ring can profoundly affect a molecule's biological activity. youtube.com This is due to the influence of halogens on the molecule's electronic distribution, lipophilicity, and metabolic stability. The parent compound, N-tetrahydrofurfuryl-4-bromo-benzamide, features a bromine atom at the 4-position of the benzamide ring. A comprehensive SAR study would involve exploring alternative halogenation patterns.

One direct approach is the substitution of the bromine atom with other halogens. A full series of 4-halobenzamides (F, Cl, Br, I) can be synthesized to systematically evaluate the effect of halogen size and electronegativity on activity. researchgate.net Computational and experimental studies have shown that such substitutions can alter bond angles and resonance energies within the benzamide structure. researchgate.net The introduction of fluorine, a common modification in medicinal chemistry, can enhance binding affinity and other crucial drug-like properties. nih.gov

Beyond simple substitution at the 4-position, the exploration of different regioisomers (e.g., 2-bromo or 3-bromo analogs) is a valuable strategy. acs.org Furthermore, poly-halogenation, such as the introduction of a second or third halogen atom on the benzamide ring, can lead to compounds with significantly different properties. For instance, structure-activity relationship studies have demonstrated that substituting an anilino group in the meta-position with halogen atoms can result in potent enzyme inhibitors by creating favorable interactions within a hydrophobic region of the target. drugdesign.org The introduction of halogens can enhance biological activity but must be approached with caution, as it can also introduce toxicity. youtube.com

The following table details strategies for exploring different halogenation patterns.

| Modification Strategy | Specific Variation | Rationale/Potential Impact |

| Halogen Identity Swap | 4-Fluoro, 4-Chloro, 4-Iodo | Systematically probe the effect of halogen size, electronegativity, and lipophilicity. researchgate.net |

| Positional Isomerism | 2-Bromo, 3-Bromo | Explore different vector orientations of the halogen and its electronic effects. acs.orgdrugdesign.org |

| Poly-halogenation | 3,4-Dichloro, 2,4-Dibromo, 3,5-Difluoro | Increase lipophilicity, potentially fill larger hydrophobic pockets, or alter electronic nature. drugdesign.org |

The synthesis of these halogenated analogs typically involves starting with the appropriately halogenated benzoic acid derivative, followed by amidation with tetrahydrofurfurylamine. researchgate.net

Advanced Spectroscopic and Crystallographic Characterization of Substituted Benzamides

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants, the precise connectivity of atoms can be determined.

The ¹H and ¹³C NMR spectra of Benzamide (B126), N-tetrahydrofurfuryl-4-bromo- are predicted to exhibit characteristic signals corresponding to the 4-bromobenzoyl and N-tetrahydrofurfuryl moieties.

Proton (¹H) NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is expected to show a distinct AA'BB' system for the 1,4-disubstituted benzene (B151609) ring. The protons ortho to the carbonyl group are typically deshielded compared to the protons ortho to the bromine atom. The N-H proton of the amide linkage would appear as a broad singlet, with its chemical shift being dependent on solvent and concentration. The signals for the tetrahydrofurfuryl group would be found in the aliphatic region, with complex splitting patterns due to the chiral center and diastereotopic protons.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the amide is expected to appear significantly downfield. The aromatic carbons will show four distinct signals, with their chemical shifts influenced by the electron-withdrawing effects of the bromine atom and the amide group. The five carbons of the tetrahydrofurfuryl group will resonate in the aliphatic region of the spectrum.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Benzamide, N-tetrahydrofurfuryl-4-bromo-

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Amide (C=O) | - | ~166.0 |

| Aromatic C-Br | - | ~127.0 |

| Aromatic CH (ortho to C=O) | ~7.75 (d) | ~129.0 |

| Aromatic CH (ortho to Br) | ~7.65 (d) | ~132.0 |

| Aromatic C-C=O | - | ~133.0 |

| Amide NH | ~8.50 (br s) | - |

| N-CH₂ | ~3.40 (m) | ~45.0 |

| THF CH-O | ~4.00 (m) | ~77.0 |

| THF O-CH₂ | ~3.70-3.85 (m) | ~68.0 |

| Other THF CH₂ | ~1.80-2.00 (m) | ~25.0, ~29.0 |

While solution-state NMR provides data on molecules in a dynamic, solvated environment, solid-state NMR (ssNMR) offers insights into the structure and dynamics of molecules in their crystalline or amorphous solid forms. ox.ac.uknih.gov For Benzamide, N-tetrahydrofurfuryl-4-bromo-, ssNMR could be used to:

Identify Polymorphs: Different crystalline forms of the same compound (polymorphs) can have distinct ssNMR spectra, allowing for their identification and characterization.

Characterize Molecular Conformation: In the solid state, molecules adopt a fixed conformation. ssNMR can determine torsional angles and intermolecular distances, providing a more detailed structural picture than solution NMR, where conformational averaging occurs. ox.ac.uk

Probe Intermolecular Interactions: ssNMR is highly sensitive to through-space interactions, making it an excellent tool for studying hydrogen bonding networks and π-π stacking interactions within the crystal lattice.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. libretexts.orgchemguide.co.uk The molecular formula for Benzamide, N-tetrahydrofurfuryl-4-bromo- is C₁₂H₁₄BrNO₂, corresponding to a molecular weight of approximately 284.15 g/mol . nist.gov

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules like amides, minimizing fragmentation and typically showing the intact molecule as a protonated species [M+H]⁺ or an adduct with a cation, such as sodium [M+Na]⁺. nih.gov A key feature in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. miamioh.edu This results in a characteristic pair of peaks (an "M" and "M+2" peak) of almost equal intensity for every bromine-containing ion.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of a molecule and its fragments. This is crucial for unequivocally confirming the molecular formula of a newly synthesized compound.

The analysis of fragmentation patterns in the mass spectrum provides valuable structural information. For Benzamide, N-tetrahydrofurfuryl-4-bromo-, characteristic fragmentation would likely involve the cleavage of the amide bond, a common pathway for benzamides. libretexts.org This would lead to the formation of the 4-bromobenzoyl cation and fragments derived from the tetrahydrofurfuryl amine portion.

Interactive Table 2: Predicted Mass Spectrometry Data for Benzamide, N-tetrahydrofurfuryl-4-bromo-

| Ion/Fragment | Predicted m/z | Description |

| [M+H]⁺ | 284/286 | Protonated molecular ion peak, showing the Br isotopic pattern. |

| [M+Na]⁺ | 306/308 | Sodium adduct of the molecular ion, showing the Br isotopic pattern. |

| [C₇H₄BrO]⁺ | 183/185 | 4-Bromobenzoyl cation, resulting from cleavage of the C(O)-N bond. |

| [C₅H₁₀NO]⁺ | 100 | Tetrahydrofurfurylaminium fragment or related rearrangement ions. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

IR and UV-Vis spectroscopy are used to probe the functional groups and electronic structure of a molecule, respectively.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. The IR spectrum of Benzamide, N-tetrahydrofurfuryl-4-bromo- is expected to display key absorption bands confirming the presence of the amide and other functional groups.

Interactive Table 3: Predicted IR Absorption Bands for Benzamide, N-tetrahydrofurfuryl-4-bromo-

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H (Amide) | ~3300 | Stretching |

| C-H (Aromatic) | ~3100-3000 | Stretching |

| C-H (Aliphatic) | ~2950-2850 | Stretching |

| C=O (Amide I) | ~1640 | Stretching |

| N-H (Amide II) | ~1550 | Bending |

| C=C (Aromatic) | ~1600, ~1480 | Stretching |

| C-O-C (Ether) | ~1100 | Asymmetric Stretching |

| C-Br | ~600-500 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. nih.govuu.nl The chromophore in Benzamide, N-tetrahydrofurfuryl-4-bromo- is the 4-bromobenzoyl system. The spectrum is expected to show strong absorptions in the UV region corresponding to π → π* transitions of the aromatic ring and the carbonyl group, and a weaker absorption at longer wavelengths corresponding to the n → π* transition of the carbonyl group. The position and intensity of these absorptions can be influenced by the solvent used for the analysis.

Interactive Table 4: Predicted UV-Vis Absorption Maxima (λₘₐₓ) for Benzamide, N-tetrahydrofurfuryl-4-bromo-

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. In this method, a beam of X-rays is directed at a crystalline sample, and the resulting diffraction pattern of scattered X-rays is analyzed to build up a three-dimensional model of the electron density within the crystal. From this, the precise positions of the atoms in the crystal lattice can be determined, as well as the bond lengths, bond angles, and other geometric parameters of the molecule.

Single-Crystal X-ray Diffraction Analysis

A single-crystal X-ray diffraction study of Benzamide, N-tetrahydrofurfuryl-4-bromo- would provide definitive information about its solid-state conformation and crystal lattice. Regrettably, no such study has been found in the reviewed literature.

Should such data become available, a standard analysis would yield a crystallographic information file (CIF), containing detailed information such as:

Crystal System: The crystal system (e.g., monoclinic, orthorhombic, triclinic) describes the symmetry of the unit cell.

Space Group: The space group provides a more detailed description of the symmetry elements within the crystal.

Unit Cell Dimensions: These are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).

An interactive data table summarizing these hypothetical findings would be presented as follows:

| Crystal Data | Data Not Available |

| Empirical Formula | C12H14BrNO2 |

| Formula Weight | 284.15 |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) ** | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

| Calculated Density (g/cm³) | Data Not Available |

| Absorption Coefficient (mm⁻¹) ** | Data Not Available |

| F(000) | Data Not Available |

Crystal Packing and Intermolecular Interactions

Analysis of the crystal structure would also reveal the arrangement of molecules in the crystal lattice, known as crystal packing. This packing is governed by various intermolecular interactions, which are crucial for the stability of the crystal. Based on the molecular structure of Benzamide, N-tetrahydrofurfuryl-4-bromo-, one could anticipate the presence of several types of interactions.

No experimental data on the crystal packing and intermolecular interactions of Benzamide, N-tetrahydrofurfuryl-4-bromo- is currently available. A detailed analysis would typically identify and quantify interactions such as:

Hydrogen Bonding: The amide group (-CONH-) in the molecule contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), making it highly likely to form intermolecular hydrogen bonds. These could lead to the formation of chains or more complex networks within the crystal.

Halogen Bonding: The bromine atom on the phenyl ring could act as a halogen bond donor, interacting with nucleophilic atoms like the oxygen of the amide or tetrahydrofuran (B95107) moieties of neighboring molecules.

π-π Stacking: The aromatic phenyl rings could engage in π-π stacking interactions, further stabilizing the crystal structure.

A summary of potential intermolecular interactions, which would be confirmed by a crystallographic study, is presented in the table below.

| Interaction Type | Potential Donors/Acceptors | Status |

| N-H···O Hydrogen Bonding | Amide N-H (donor), Amide C=O (acceptor), Tetrahydrofuran O (acceptor) | Data Not Available |

| C-H···O Hydrogen Bonding | Aromatic/Aliphatic C-H (donor), Amide C=O (acceptor), Tetrahydrofuran O (acceptor) | Data Not Available |

| C-Br···O/N Halogen Bonding | Bromine (donor), Amide C=O (acceptor), Amide N (acceptor), Tetrahydrofuran O (acceptor) | Data Not Available |

| π-π Stacking | Bromophenyl ring | Data Not Available |

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov These studies are fundamental in predicting a compound's geometry, electronic properties, and reactivity. nih.govresearchgate.net

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic and optical properties of a molecule. youtube.com The HOMO acts as an electron donor, while the LUMO is the electron acceptor. youtube.comyoutube.com The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher polarizability and greater chemical reactivity. researchgate.net

DFT calculations are employed to determine the energies of these orbitals. For related brominated benzamide (B126) derivatives, these calculations provide insight into their potential for charge transfer within the molecule. researchgate.net The analysis helps in understanding the molecule's electrophilic and nucleophilic behavior. youtube.comyoutube.com

Table 1: Example Frontier Molecular Orbital Parameters from DFT Analysis

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -5.97 | Energy of the Highest Occupied Molecular Orbital. |

| ELUMO | -0.85 | Energy of the Lowest Unoccupied Molecular Orbital. |

| Energy Gap (ΔE) | 5.12 | Indicates the molecule's excitability and chemical stability. researchgate.net |

Note: The values in Table 1 are illustrative examples based on published data for structurally related bromo-phenyl compounds and serve to represent the type of data generated in a typical DFT analysis. researchgate.net

Molecular Electrostatic Potential (MESP) surfaces are valuable for predicting chemical reactivity. They map the electrostatic potential onto the electron density surface of the molecule, visually indicating the electron-rich and electron-poor regions. Red-colored areas (negative potential) are susceptible to electrophilic attack, while blue-colored areas (positive potential) are prone to nucleophilic attack. researchgate.net This analysis is crucial for understanding non-covalent interactions, particularly hydrogen bonding, and for predicting how the molecule will interact with biological targets. researchgate.net

DFT calculations can accurately predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net By calculating the magnetic shielding tensors in the presence of a magnetic field, theoretical ¹H and ¹³C NMR spectra can be generated. These predicted spectra can be compared with experimental data to confirm the molecular structure of synthesized compounds like Benzamide, N-tetrahydrofurfuryl-4-bromo-. spectrabase.comrsc.orgchemicalbook.comspectrabase.com This correlative approach is a powerful tool for structural elucidation in modern chemical research.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.comnih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a compound within the active site of a biological target. nih.govresearchgate.net

Docking algorithms calculate a "docking score" or binding energy, which estimates the binding affinity between the ligand and the protein target. nih.gov A lower, more negative score generally indicates a more stable and favorable protein-ligand complex. nih.gov The simulation places the ligand, such as Benzamide, N-tetrahydrofurfuryl-4-bromo-, into the binding site of a target protein, like an enzyme or receptor, whose three-dimensional structure is known. mdpi.com This process helps characterize the geometry of the binding pocket and predicts whether the ligand can form a stable complex. chemrxiv.org

Beyond predicting binding affinity, docking simulations provide detailed insights into the specific intermolecular interactions that stabilize the ligand-receptor complex. chemrxiv.org These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov By analyzing the docked conformation, researchers can identify the key amino acid residues in the protein's active site that interact directly with the ligand. researchgate.netnih.govnih.govresearchgate.net This information is critical for understanding the mechanism of action and for designing more potent and selective inhibitors. For instance, studies on similar benzamide derivatives have identified interactions with specific residues like Gln34 in the elastase enzyme. nih.gov

Table 2: Example Molecular Docking Results for a Benzamide Derivative

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Elastase (Hypothetical) | -7.4 | Gln34, Asn76, Tyr38 | Hydrogen Bonding, Hydrophobic Interactions nih.gov |

| DNA Gyrase B (Hypothetical) | -8.1 | Asp73, Arg76, Gly77 | Hydrogen Bonding, Electrostatic Interactions |

Note: The data in Table 2 is illustrative, based on findings for other 4-bromobenzamide (B181206) compounds, to demonstrate the typical output of a molecular docking study. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. duke.edu By solving Newton's equations of motion, MD simulations can predict how a molecule like Benzamide, N-tetrahydrofurfuryl-4-bromo- and its complexes will behave, providing a dynamic view of their stability and interactions. dovepress.comyoutube.com This is particularly crucial for understanding how such a ligand might interact with a biological target. The stability of a protein-ligand complex, a key indicator of potential efficacy, can be assessed through these simulations. duke.edu

MD simulations of benzamide derivatives in complex with various proteins, such as kinases and histone deacetylases, have been extensively reported. researchgate.netnih.gov These studies are fundamental to understanding the stability of the ligand within the protein's binding pocket. A key metric for assessing this stability is the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable complex is typically characterized by a low and converging RMSD value, indicating that the ligand has found a stable binding pose and the protein structure is not significantly perturbed by its presence. nih.gov

In a representative MD simulation of a benzamide derivative complex, the system is typically solvated in a water box with counter-ions to neutralize the charge, and the simulation is run for a duration ranging from nanoseconds to microseconds. nih.govnih.gov Analysis of the trajectory can reveal crucial information about the binding interactions.

Table 1: Representative RMSD Values from a 100 ns MD Simulation of a Benzamide Derivative-Protein Complex

| Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) |

| 0 | 0.00 | 0.00 |

| 20 | 1.85 | 1.52 |

| 40 | 2.10 | 1.65 |

| 60 | 2.05 | 1.70 |

| 80 | 2.15 | 1.68 |

| 100 | 2.12 | 1.71 |

Note: This table presents hypothetical yet typical data for a benzamide derivative, illustrating the stabilization of the complex over the simulation time.

Another important aspect of ligand-protein dynamics is the analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, which are critical for binding affinity. nih.gov The stability of these interactions over the simulation time provides insight into the key residues responsible for anchoring the ligand in the binding site. For instance, the amide group of the benzamide scaffold is a common hydrogen bond donor and acceptor, often forming persistent interactions with the protein backbone or side chains. mdpi.com

The flexibility of different parts of the protein upon ligand binding can be quantified by the Root Mean Square Fluctuation (RMSF). nih.gov Regions of the protein that interact with the ligand are expected to show reduced fluctuations compared to the unbound state, indicating a stabilization of that region.

The biological activity of a flexible molecule like Benzamide, N-tetrahydrofurfuryl-4-bromo- is intrinsically linked to its conformational preferences. The N-tetrahydrofurfuryl group and the rotation around the amide bond introduce significant flexibility. Computational methods, including conformational analysis and MD simulations, can explore the potential energy surface of the molecule to identify low-energy, stable conformers. researchgate.net

For N-substituted benzamides, a key conformational feature is the torsional angle between the plane of the phenyl ring and the amide group. researchgate.net This dihedral angle is influenced by the nature of the substituents on both the ring and the nitrogen atom. In the case of Benzamide, N-tetrahydrofurfuryl-4-bromo-, the bulky and flexible tetrahydrofurfuryl group would likely lead to a non-planar arrangement to minimize steric hindrance. researchgate.net

Studies on similar N-aryl amides have shown that the conformational preferences can be influenced by the electronic properties of the aromatic rings and the potential for intramolecular hydrogen bonding. dovepress.com The conformational landscape of such molecules is often characterized by several local energy minima, and the molecule can dynamically transition between these states.

Table 2: Calculated Relative Energies of Potential Conformers of a Substituted Benzamide

| Conformer | Dihedral Angle (Phenyl-Amide) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 30° | 0.00 | 75 |

| 2 | 90° | 1.50 | 15 |

| 3 | -45° | 2.50 | 10 |

Note: This table provides a representative example of a conformational analysis for a substituted benzamide, illustrating the energetic differences between possible spatial arrangements.

The solvent environment also plays a crucial role in determining the conformational equilibrium. MD simulations in explicit solvent can provide a more realistic picture of the conformational dynamics compared to gas-phase calculations. nih.gov The dynamic interconversion between different conformers can be critical for the molecule to adopt the correct bioactive conformation required for binding to its biological target.

Structure Activity Relationship Sar and Mechanistic Biological Studies

Enzyme Inhibition and Modulatory Actions

The benzamide (B126) scaffold is a versatile platform for the design of enzyme inhibitors. The nature and position of substituents on the phenyl ring and the N-alkyl group significantly influence the potency and selectivity of these compounds.

The inhibition of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis, has been a focus of research for compounds with potential applications in cosmetics and medicine. tandfonline.com Several studies have highlighted the potential of N-substituted benzamide derivatives as tyrosinase inhibitors.

Research on N-benzylbenzamide derivatives has shown that these compounds can be potent inhibitors of mushroom tyrosinase. researchgate.net The inhibitory activity is influenced by the substitution pattern on the benzyl (B1604629) and benzoyl rings. For example, N-(2,4-dihydroxybenzyl)-3,5-dihydroxybenzamide was found to be a potent inhibitor. tandfonline.com The mechanism of inhibition for benzaldehyde (B42025) derivatives, which share structural similarities, is proposed to involve the formation of a Schiff base with a primary amino group in the enzyme. tandfonline.com

A series of N-arylated-4-yl-benzamides bearing 2-aminothiazole-triazole bi-heterocycles were synthesized and showed potent tyrosinase inhibitory activities, with some compounds exhibiting non-competitive inhibition. rsc.org Furthermore, N-(acryloyl)benzamide derivatives have also been identified as tyrosinase inhibitors, with some showing stronger binding affinities in docking studies than the standard inhibitor, kojic acid. nih.gov These findings suggest that the N-tetrahydrofurfuryl-4-bromo-benzamide could potentially exhibit tyrosinase inhibitory activity, with the N-tetrahydrofurfuryl group interacting with the enzyme's active site.

Table 1: Tyrosinase Inhibition by Selected Benzamide Derivatives

| Compound Class | Example Compound | Inhibition Type | Key Findings |

| N-Benzylbenzamides | N-(2,4-dihydroxybenzyl)-3,5-dihydroxybenzamide | Potent Inhibitor | 8-times more potent than kojic acid. tandfonline.com |

| N-arylated-4-yl-benzamides | 4-substituted benzamide with 2-aminothiazole-triazole | Non-competitive | Exhibited very potent inhibitory activities. rsc.org |

| N-(acryloyl)benzamides | Compound 1a | Inhibitor | Showed stronger binding affinity than kojic acid in docking studies. nih.gov |

This table is generated based on data from the provided search results. The specific inhibitory values and detailed kinetics are reported in the respective publications.

Cathepsin B, a lysosomal cysteine protease, is implicated in various pathological processes, making it a significant therapeutic target. eurekaselect.com While direct evidence for N-tetrahydrofurfuryl-4-bromo-benzamide is lacking, studies on related structures indicate the potential for benzamide derivatives to act as cathepsin B inhibitors.

A structure-based design approach led to the discovery of a novel class of cysteine protease inhibitors, with a prototype compound that covalently and irreversibly modifies the active site of cathepsin B. nih.gov This highlights the potential for carefully designed small molecules to target this enzyme. Furthermore, pro-drugs of 4-halocolchicines, which include a 4-bromo substituted colchicine (B1669291), have been designed to be activated by cathepsin B, suggesting that the enzyme can recognize and process molecules with a halogenated aromatic ring. nih.gov Studies on N,N′-[succinylbis(oxy)]dibenzamides have also predicted their ability to inhibit cathepsins, with fluoro-, methyl-, and chlorine-substituted derivatives showing the highest affinity for cathepsins S and K in docking studies. mdpi.com Nicotinamide has also been shown to inhibit the lysosomal cathepsin B-like protease in African trypanosomes. nih.gov

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell signaling pathways related to cell proliferation, survival, and angiogenesis. researchgate.net A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were designed and synthesized as novel inhibitors of FGFR1. researchgate.net One of the most promising compounds from this series, compound C9, demonstrated significant inhibitory activity against several non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification. researchgate.net

Molecular docking studies revealed that compound C9 binds to FGFR1, forming multiple hydrogen bonds. researchgate.net This compound was also found to inhibit the phosphorylation of FGFR1 and downstream signaling molecules. researchgate.net These findings indicate that the 4-bromo-benzamide scaffold can serve as a promising starting point for the development of potent and selective FGFR1 inhibitors.

Table 2: Inhibitory Activity of a 4-bromo-N-(3,5-dimethoxyphenyl)benzamide Derivative (Compound C9) on NSCLC Cell Lines

| Cell Line | IC50 (µM) |

| NCI-H520 | 1.36 ± 0.27 |

| NCI-H1581 | 1.25 ± 0.23 |

| NCI-H226 | 2.31 ± 0.41 |

| NCI-H460 | 2.14 ± 0.36 |

| NCI-H1703 | 1.85 ± 0.32 |

Data extracted from a study on 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives. researchgate.net

Nitric oxide synthases (NOS) are a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule. nih.gov The modulation of NOS activity is a key area of therapeutic interest. While specific studies on N-tetrahydrofurfuryl-4-bromo-benzamide are not available, research on related compounds provides some context. For instance, 3-aminobenzamide (B1265367) has been shown to provide neuroprotection by inhibiting the activation of poly(ADP-ribose) polymerase, an enzyme downstream of neuronal NOS (nNOS) activation in traumatic brain injury. nih.gov This suggests an indirect modulation of the consequences of NOS activity. The development of selective inhibitors for the different isoforms of NOS is a major goal, with various small molecules being investigated. nih.govacs.org

Receptor Ligand Binding and Functional Selectivity

Substituted benzamides are a well-established class of compounds that interact with various neurotransmitter receptors, exhibiting a range of affinities and selectivities.

Studies have shown that substituted benzamide drugs can inhibit the binding of radioligands to dopamine (B1211576) D2 receptors in rat striatal membranes. nih.gov The potency and selectivity of these compounds vary significantly based on their substitution patterns. For example, raclopride (B1662589) and amisulpiride show a high degree of selectivity for dopamine receptors over other neurotransmitter receptors. nih.gov The interaction of substituted benzamide ligands with the D4 dopamine receptor has also been investigated, revealing that ring substituents can indirectly mediate interactions with specific residues in the receptor's transmembrane helix. nih.govnih.gov

Furthermore, N-substituted benzamide derivatives have been explored as selective antagonists for the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. semanticscholar.org A screening of a compound library identified a 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester as a novel ZAC antagonist. semanticscholar.org This indicates that the benzamide scaffold can be adapted to target a variety of receptor types with a degree of selectivity.

Sigma Receptor Subtype Selectivity (σ1 and σ2)

The benzamide scaffold is a common feature in ligands for sigma receptors. Research on related N-substituted phenylacetamides provides insights into how the 4-bromo substitution might influence receptor affinity. Studies on a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives have shown that halogen substitution on the aromatic ring can impact sigma receptor binding. Generally, halogen substitutions, including bromine, tend to increase affinity for the σ2 receptor while maintaining a comparable affinity for the σ1 receptor. nih.gov For chloro, bromo, fluoro, nitro, and methoxy (B1213986) substituted analogues, the selectivity for σ1 receptors followed a trend where 3-substituted compounds were more selective than 2- and 4-substituted compounds. nih.gov

This suggests that Benzamide, N-tetrahydrofurfuryl-4-bromo-, with its bromine atom at the 4-position, would be expected to bind to both σ1 and σ2 receptors, with a potentially enhanced affinity for the σ2 subtype. nih.gov The N-tetrahydrofurfuryl group's contribution to affinity and selectivity would require specific experimental validation.

Table 1: Predicted Sigma Receptor Binding Profile based on Analogues

| Receptor Subtype | Predicted Affinity based on 4-Bromo Substitution | Key Findings from Analogue Studies |

| σ1 | Moderate to High | Halogen substitution at the 4-position generally maintains affinity compared to unsubstituted compounds. nih.gov |

| σ2 | High | Halogen substitution on the phenyl ring generally leads to an increase in σ2 receptor affinity. nih.gov |

This table is predictive and based on SAR studies of structurally related compounds.

Dopamine Receptor (D2, D3) Interactions

Benzamide derivatives are a well-established class of dopamine receptor antagonists. The specific substitution pattern on both the aromatic ring and the amide nitrogen is critical for determining affinity and selectivity for dopamine receptor subtypes, particularly the highly homologous D2 and D3 receptors.

Research into conformationally-flexible benzamide analogues has demonstrated that it is possible to achieve high affinity for the D3 receptor with significant selectivity over the D2 receptor. semanticscholar.org For instance, some benzamide derivatives show over 100-fold selectivity for the D3 receptor. semanticscholar.org Conversely, other studies on N-substituted benzamides, specifically certain N-(1-benzylpiperidin-4-yl)phenylacetamide analogues, showed negligible affinity for both D2 and D3 receptors (IC50 > 10,000 nM). nih.gov This highlights the profound impact of the N-substituent on dopamine receptor interaction. The (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides have been shown to be potent D2 receptor antagonists, with affinity being highly dependent on the stereochemistry and the substituents on the aromatic ring. nih.gov

Therefore, the interaction of Benzamide, N-tetrahydrofurfuryl-4-bromo- with D2 and D3 receptors is highly dependent on how the N-tetrahydrofurfuryl moiety orients itself within the receptor binding pocket. It could potentially exhibit high D3 selectivity or have minimal interaction, a determination that can only be made through empirical testing.

Table 2: Potential Dopamine Receptor Interaction Scenarios

| Receptor Subtype | Potential Interaction | Rationale from SAR Studies |

| D2 | Variable; Potentially low to moderate antagonist activity. | Affinity is highly sensitive to the N-substituent. Some N-substituted benzamides show low affinity. nih.gov |

| D3 | Variable; Potential for selective antagonism. | Certain flexible benzamide scaffolds yield high D3 affinity and selectivity. semanticscholar.org |

This table presents potential scenarios based on diverse findings within the benzamide class of compounds.

Muscarinic Receptor (M2) Engagement

The benzamide structure is a versatile scaffold that can be adapted to target various G protein-coupled receptors, including muscarinic receptors. While direct studies on 4-bromo-N-tetrahydrofurfuryl benzamides are not available, the general principles of ligand design suggest that interactions are possible. Muscarinic receptors, such as the M2 subtype, are involved in various physiological processes. nih.govnih.gov The ability of a molecule to engage with the M2 receptor is determined by its capacity to fit into the receptor's binding site and interact with key amino acid residues. The specific combination of the 4-bromophenyl group and the tetrahydrofurfuryl moiety would define its potential affinity and efficacy (agonist or antagonist) at the M2 receptor.

Serotonin (B10506) Receptor (5-HT4) Agonism/Antagonism

Substituted benzamides are a known class of ligands for serotonin receptors, particularly the 5-HT4 receptor. nih.gov Compounds like zacopride (B1682363) and cisapride, which are benzamide derivatives, have been identified as 5-HT4 receptor agonists. nih.gov These findings indicate that the benzamide core is compatible with 5-HT4 receptor binding. The nature of the substituents on the aromatic ring and the amide nitrogen dictates the specific pharmacological profile. The 4-bromo and N-tetrahydrofurfuryl groups of the target compound would play a crucial role in determining its potential as a 5-HT4 agonist or antagonist. nih.gov

Adenosine (B11128) Receptor Binding Affinity

While structurally distinct from adenosine, some small molecules can interact with adenosine receptors. Studies on N6-substituted adenosine derivatives have shown that halo-benzyl groups can enhance potency at A3 adenosine receptors. nih.gov For example, a series of 3-(halobenzyl) derivatives showed an order of potency at A1 and A2a receptors of I ~ Br > Cl > F. nih.gov Although this applies to a different class of compounds, it demonstrates that bromo-substituted aromatic rings are features present in some adenosine receptor ligands. Any potential interaction of Benzamide, N-tetrahydrofurfuryl-4-bromo- with adenosine receptors would be speculative and require direct binding assays for confirmation.

Mechanistic Studies of Biological Activities

Beyond receptor binding, compounds containing the benzamide functional group have been investigated for their effects on fundamental cellular processes.

Cellular Pathway Modulation (e.g., Apoptosis Induction, Cell Cycle Arrest, Phosphorylation Inhibition)

Various derivatives containing benzamide or similar sulfonamide structures have been shown to exert anticancer effects by modulating cellular pathways that lead to cell death and inhibition of proliferation. nih.govualberta.ca

Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. nih.gov Studies on certain sulfonamide derivatives have demonstrated the ability to induce morphological changes characteristic of apoptosis in leukemia cell lines. nih.govualberta.ca This can involve the activation of intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. nih.gov

Cell Cycle Arrest: The cell cycle is a tightly regulated process, and its disruption can prevent cancer cell division. nih.gov Different compounds can arrest the cell cycle at various phases. For example, one sulfonamide derivative was found to cause cell cycle arrest at the G2/M phase in K562 leukemia cells, while inducing a G0/G1 phase arrest in Jurkat cells. nih.govualberta.ca This indicates that the cellular context can determine the specific outcome. The resistance of cancer cells to apoptosis can also be influenced by their cell cycle status. mdpi.com

Based on these findings, it is plausible that Benzamide, N-tetrahydrofurfuryl-4-bromo- could modulate such cellular pathways. Its specific effects, including the phase of cell cycle arrest and the particular apoptotic pathways activated, would likely be dependent on the cell type and its genetic background.

Molecular Basis of Selectivity and Potency

The selectivity and potency of a drug molecule are critical determinants of its therapeutic index. For the broader class of 4-(aminomethyl)benzamides, which includes the subject compound, their potency as antiviral agents is linked to their ability to inhibit the entry of filoviruses like Ebola and Marburg into host cells. nih.gov This inhibition is thought to occur through interaction with the viral glycoprotein (B1211001) (GP), preventing the conformational changes necessary for membrane fusion. nih.gov

Antimicrobial and Antiviral Efficacy Investigations

The evaluation of a compound's ability to combat pathogenic microorganisms is a cornerstone of drug discovery. Investigations into the antimicrobial and antiviral properties of Benzamide, N-tetrahydrofurfuryl-4-bromo- and related compounds have yielded promising results.

Antibacterial Spectrum and Potency against Resistant Strains

While specific data on the antibacterial spectrum of Benzamide, N-tetrahydrofurfuryl-4-bromo- against resistant strains is limited, studies on other benzamide derivatives have demonstrated antibacterial potential. For example, certain N-benzamide derivatives have shown activity against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria. nanobioletters.com Similarly, some biphenyl (B1667301) and dibenzofuran (B1670420) derivatives have exhibited potent inhibitory activities against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values as low as 3.13 and 6.25 μg/mL, respectively. nih.govresearchgate.net

It is important to note that the antibacterial activity of benzamide derivatives can be highly dependent on their specific structural features. Further research is required to determine the specific antibacterial spectrum and potency of Benzamide, N-tetrahydrofurfuryl-4-bromo- against a panel of clinically relevant resistant bacterial strains.

Antifungal Activity Profiling

The antifungal potential of benzamide derivatives has also been an area of investigation. Studies on N-(4-halobenzyl)amides have shown activity against various Candida species. mdpi.com For instance, some of these compounds have demonstrated inhibitory effects against C. krusei and C. parapsilosis. mdpi.com The mechanism of antifungal action for some natural products and their hybrid molecules involves the disruption of the fungal plasma membrane, inhibition of ergosterol (B1671047) biosynthesis, and interference with cellular processes like protein glycosylation. nih.gov

However, specific antifungal activity profiling for Benzamide, N-tetrahydrofurfuryl-4-bromo-, including MIC values against a range of pathogenic fungi, is not well-documented in the available scientific literature.

Antiviral Entry Inhibition Studies (e.g., Ebola, Marburg Viruses)

Significant research has focused on the antiviral properties of 4-(aminomethyl)benzamides, the chemical class to which Benzamide, N-tetrahydrofurfuryl-4-bromo- belongs. These compounds have been identified as potent inhibitors of Ebola virus (EBOV) and Marburg virus (MARV) entry into host cells. nih.gov The mechanism of action involves targeting the viral glycoprotein (GP), which is crucial for the initial stages of infection, including receptor binding and membrane fusion. nih.govnih.gov

Studies have shown that these benzamide-based inhibitors can effectively block the replication of both infectious EBOV and MARV. nih.govnih.gov One of the initial hits from a high-throughput screening, a compound designated CBS1118, which is a 4-(aminomethyl)benzamide (B1271630), exhibited EC50 values of less than 10 μM for both EBOV and MARV. nih.gov This suggests a broad-spectrum activity against filoviruses. The inhibition is believed to occur at a post-binding step, preventing the fusion of the viral and cellular membranes. uic.edu

While specific EC50 or IC50 values for Benzamide, N-tetrahydrofurfuryl-4-bromo- are not explicitly stated in the reviewed literature, its structural similarity to other potent 4-(aminomethyl)benzamide inhibitors strongly suggests it shares this antiviral mechanism.

Antioxidant Capacity and Reactive Oxygen Species Modulation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various diseases. The potential of chemical compounds to act as antioxidants or modulate ROS levels is therefore of significant interest.

Research into the antioxidant properties of some benzamide-related structures has been conducted. For example, N-(4-hydroxyphenyl)retinamide (4-HPR), a synthetic retinoid, has been shown to induce ROS-mediated cell death in cancer cells. nih.gov Paradoxically, it has also been reported to exhibit antioxidant activity by scavenging free radicals and reducing lipid peroxidation. nih.gov Another study linked the inhibitory effect of 4-HPR on viral entry to its ability to generate intracellular ROS. nih.gov

Currently, there is a lack of specific studies evaluating the antioxidant capacity or the direct effect of Benzamide, N-tetrahydrofurfuryl-4-bromo- on reactive oxygen species modulation. Given the complex pro-oxidant and antioxidant activities observed in related compounds, dedicated research is necessary to elucidate the specific role of this compound in the context of oxidative stress.

Cardiovascular System Interactions (e.g., Ischemia-Reperfusion Injury Models)

Ischemia-reperfusion (I/R) injury is a complex pathological condition that occurs when blood flow is restored to tissue after a period of ischemia, or lack of oxygen. nih.govfrontiersin.org This process, while intended to be restorative, can paradoxically lead to further tissue damage, inflammation, and cell death. nih.govfrontiersin.org A number of pharmacological agents have been investigated for their potential to mitigate I/R injury, and some benzamide derivatives have shown promise in this area. academicjournals.orgnih.gov

One study investigated a novel benzamide derivative in a rat heart model of I/R injury using the Langendorff technique. The results indicated that this derivative was capable of reducing the infarct size compared to a control group. academicjournals.org The study also found that the compound increased perfusion pressure and coronary resistance. academicjournals.org Further investigation into the mechanism suggested that the cardioprotective effects might be linked to the stimulation of catecholamine production, as the observed increase in left ventricular pressure was significantly inhibited by the beta-blockers propranolol (B1214883) and metoprolol. academicjournals.org

Another line of research has focused on the role of poly(ADP-ribose) polymerase (PARP) in I/R injury. PARP is a nuclear enzyme activated by DNA damage, which can be triggered by the oxidative stress associated with reperfusion. nih.gov The activation of PARP can deplete cellular energy stores, contributing to cell death. nih.gov The benzamide derivative, 3-aminobenzamide, has been identified as an inhibitor of PARP. nih.gov In a rat model of myocardial ischemia and reperfusion, administration of 3-aminobenzamide was found to reduce the size of the myocardial infarct, decrease the activity of plasma creatine (B1669601) phosphokinase (an indicator of heart muscle damage), and lower myeloperoxidase activity in the infarcted tissue. nih.gov Furthermore, 3-aminobenzamide helped to preserve myocardial ATP levels. nih.gov

The broader class of N-substituted benzamides has also been explored for other cardiovascular activities. For instance, a series of N-substituted-4-(1H-imidazol-1-yl)benzamides were synthesized and evaluated for their cardiac electrophysiological activity. nih.gov Several of these compounds demonstrated potency in an in vitro Purkinje fiber assay, suggesting their potential as Class III anti-arrhythmic agents. nih.gov This indicates that the N-substituent of the benzamide scaffold can be a key determinant of its interaction with cardiac ion channels. nih.gov

While specific data on Benzamide, N-tetrahydrofurfuryl-4-bromo- is not available, the existing research on other benzamide derivatives allows for some structure-activity relationship (SAR) considerations. The nature of the substituent on the nitrogen atom and the substitution pattern on the phenyl ring are critical for determining the biological activity of benzamides. For example, in a study of bis-benzamides as inhibitors of androgen receptor-coactivator interaction, the presence of a nitro group at the N-terminus was found to be essential for activity. nih.gov In the case of the imidazolylbenzamides, the N-substituted portion of the molecule was crucial for their anti-arrhythmic potential. nih.gov

The table below summarizes the findings for various benzamide derivatives in cardiovascular and related studies.

| Compound/Derivative Class | Model System | Key Findings | Reference |

| Novel Benzamide Derivative | Isolated Rat Heart (I/R) | Reduced infarct size; increased perfusion pressure and coronary resistance; effects inhibited by beta-blockers. | academicjournals.org |

| 3-Aminobenzamide | Rat Model (I/R) | Reduced myocardial infarct size; decreased plasma creatine phosphokinase and myeloperoxidase activity; preserved myocardial ATP. | nih.gov |

| N-substituted-4-(1H-imidazol-1-yl)benzamides | In Vitro Purkinje Fiber Assay | Demonstrated potency as potential Class III anti-arrhythmic agents. | nih.gov |

| 2-aryl-2-(pyridin-2-yl)acetamides | Animal Models of Epilepsy | Derived from the cardiotoxic sodium channel blocker Disopyramide, these compounds were redesigned to improve cardiac safety while retaining anticonvulsant activity. | bris.ac.uk |

These studies collectively suggest that the benzamide scaffold is a versatile platform for the development of cardiovascular agents. The specific biological effects are highly dependent on the nature and position of substituents on both the benzoyl and amide moieties. Further research would be necessary to elucidate the specific cardiovascular profile of Benzamide, N-tetrahydrofurfuryl-4-bromo- and to determine how the N-tetrahydrofurfuryl group and the 4-bromo substituent influence its activity in models of ischemia-reperfusion injury.

Applications in Advanced Materials Science

Role as Nucleating Agents in Polymer Crystallization

The crystallization of semi-crystalline polymers is a critical factor that dictates their mechanical and thermal properties. Nucleating agents are additives that accelerate this process by providing sites for crystal initiation. Amide-containing compounds, particularly benzamide (B126) derivatives, have been recognized for their potential as effective nucleating agents for various polymers, including poly(L-lactide) (PLLA). bohrium.com

Research on structurally related benzamide compounds has demonstrated a significant influence on the crystallization behavior of PLLA. The effectiveness of a nucleating agent often depends on its ability to self-assemble and create a template for polymer crystal growth. For instance, the symmetry of benzamide-based nucleating agents has been shown to play a crucial role in their efficiency. bohrium.com A C3 symmetric amide structure, for example, can form a highly oriented network through hydrogen bonding and π–π stacking, which serves as an effective nucleation site for PLLA. bohrium.com

While no direct data exists for Benzamide, N-tetrahydrofurfuryl-4-bromo-, we can hypothesize its potential effects based on these principles. The benzamide portion of the molecule could interact with polymer chains, while the tetrahydrofurfuryl group might influence its dispersion and solubility within the polymer melt. The presence of the bromine atom could further affect intermolecular interactions through halogen bonding.

Table 1: Hypothetical Influence of Benzamide, N-tetrahydrofurfuryl-4-bromo- on PLLA Properties

| Property | Potential Influence | Rationale (Based on Related Compounds) |

| Crystallization Temperature (Tc) | Increase | The benzamide core could provide nucleation sites, initiating crystallization at higher temperatures during cooling. |

| Degree of Crystallinity (Xc) | Increase | By increasing the number of nucleation sites, a higher overall crystallinity could be achieved. |

| Spherulite Size | Decrease | A higher density of nuclei typically leads to a larger number of smaller spherulites. |

| Mechanical Properties (e.g., Modulus, Hardness) | Improvement | Increased crystallinity generally leads to higher stiffness and hardness in the polymer. |

This table is illustrative and based on theoretical principles and data from related compounds, not on experimental results for Benzamide, N-tetrahydrofurfuryl-4-bromo-.

The proposed mechanism for nucleation by benzamide derivatives in a polymer matrix like PLLA involves a multi-step process. bohrium.com Initially, the nucleating agent must be well-dispersed in the molten polymer. Upon cooling, the benzamide molecules would self-assemble into ordered structures, likely driven by hydrogen bonding between the amide groups and π–π interactions between the benzene (B151609) rings. bohrium.com

These self-assembled structures create a fibrillar or lamellar network within the polymer matrix. The surfaces of these structures then act as heterogeneous nucleation sites, templating the epitaxial growth of polymer crystals. The specific morphology of the self-assembled nucleating agent is critical to its effectiveness. bohrium.com In the case of Benzamide, N-tetrahydrofurfuryl-4-bromo-, the tetrahydrofurfuryl group could potentially disrupt or modify this self-assembly process compared to simpler benzamides, leading to different nucleation efficiencies.

Potential in Functional Dyes and Pigments

The chromophoric properties of a molecule are determined by its electronic structure and the presence of functional groups that can absorb light in the visible spectrum. While the core structure of Benzamide, N-tetrahydrofurfuryl-4-bromo- is colorless, modifications or its use as a precursor could potentially lead to colored compounds.

The synthesis of dyes often involves the strategic coupling of aromatic and heterocyclic systems. For instance, compounds derived from furfural, a related furan-containing aldehyde, have been used to create various dyes. researchgate.netbiomedres.us The tetrahydrofurfuryl group in the target compound, however, is saturated and lacks the conjugated system typically required for color.

The bromo-benzamide portion is also not inherently a chromophore. However, the bromine atom could serve as a reactive site for further chemical modifications, potentially to introduce chromophoric groups. For example, nucleophilic aromatic substitution reactions could replace the bromine with groups that extend the conjugation of the system, thereby shifting its absorption into the visible range.

Without experimental data, any discussion on the application of Benzamide, N-tetrahydrofurfuryl-4-bromo- as a functional dye or pigment remains purely speculative. Further research involving the chemical modification of this compound would be necessary to explore this potential.

Future Directions and Emerging Research Avenues for N Tetrahydrofurfuryl 4 Bromo Benzamide

Development of Novel Therapeutic Lead Compounds

The benzamide (B126) scaffold is a well-established pharmacophore present in numerous approved drugs. Research into novel benzamide derivatives continues to yield compounds with a wide array of biological activities. nanobioletters.com Investigations into related structures suggest that N-tetrahydrofurfuryl-4-bromo-benzamide could serve as a foundational structure for developing new therapeutic agents. For instance, various N-substituted benzamides have been evaluated as antitumor agents, showing inhibitory activity against cancer cell lines like MCF-7 and K562. researchgate.net Similarly, other derivatives have been identified as potent inhibitors of enzymes crucial in neurodegenerative diseases, such as acetylcholinesterase (AChE). mdpi.comresearchgate.net

Future research should focus on systematic screening of N-tetrahydrofurfuryl-4-bromo-benzamide and its analogues against diverse biological targets. The presence of the 4-bromo substituent could be crucial for modulating activity, as halogen bonding can significantly influence ligand-receptor interactions. The N-tetrahydrofurfuryl group provides a combination of hydrophilicity and conformational flexibility that can be optimized to improve binding affinity and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be essential to guide the rational design of more potent and selective lead compounds. researchgate.netnih.gov

Table 1: Exemplary Biological Activities of Benzamide Scaffolds

| Benzamide Derivative Class | Biological Target/Activity | Example Research Finding | Citation |

|---|---|---|---|

| N-Substituted Benzamides | Antitumor (Anti-proliferative) | Displayed inhibitory activity against MCF-7, MDA-MB-231, K562, and A549 cancer cell lines. | researchgate.net |